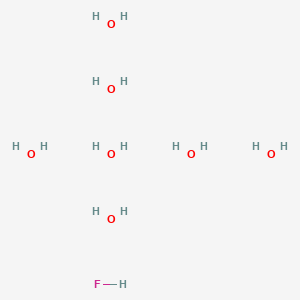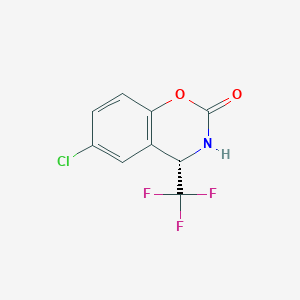
(4S)-6-Chloro-4-(trifluoromethyl)-3,4-dihydro-2H-1,3-benzoxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of 1,3-oxazines This compound is characterized by the presence of a trifluoromethyl group, a chloro substituent, and a benzo-fused oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminophenol with chloroacetyl chloride followed by cyclization with trifluoroacetic anhydride can yield the desired oxazine compound . Another approach involves the use of multicomponent reactions, where isocyanides, acetylenedicarboxylates, and other reagents are combined to form the oxazine ring .
Industrial Production Methods
Industrial production of (S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one typically involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing significant roles.
Major Products Formed
The major products formed from these reactions include various substituted oxazines, amines, and halogenated derivatives. These products can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
(S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biological studies to understand enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of (S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one
- Trifluoromethylated ring-fused isoquinolines and oxazines
Uniqueness
(S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds.
Properties
CAS No. |
166746-43-6 |
|---|---|
Molecular Formula |
C9H5ClF3NO2 |
Molecular Weight |
251.59 g/mol |
IUPAC Name |
(4S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C9H5ClF3NO2/c10-4-1-2-6-5(3-4)7(9(11,12)13)14-8(15)16-6/h1-3,7H,(H,14,15)/t7-/m0/s1 |
InChI Key |
LJPKNEHGRMMPCS-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)[C@H](NC(=O)O2)C(F)(F)F |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(NC(=O)O2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


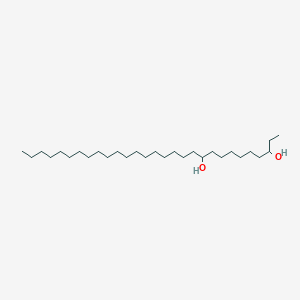
![5-({4-[(2S,4S)-4-Hydroxy-2-methyloxan-4-yl]thiophen-2-yl}sulfanyl)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14252076.png)
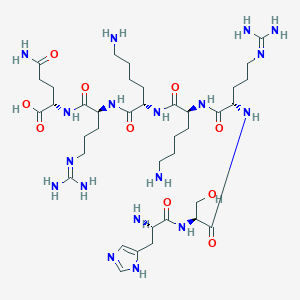
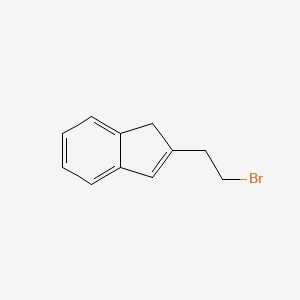
![(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14252092.png)

![3-Chloro-1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole](/img/structure/B14252108.png)
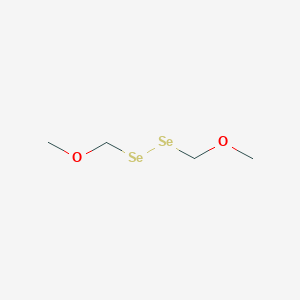

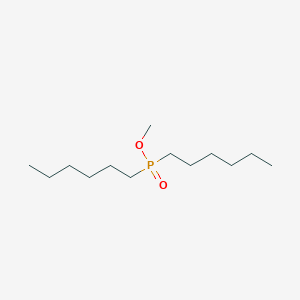
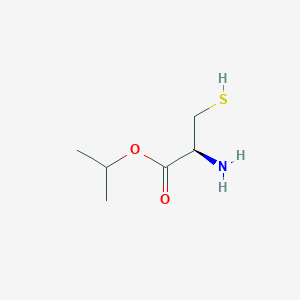
![Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane](/img/structure/B14252144.png)
![5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14252146.png)
